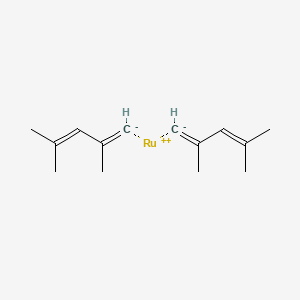

Bis(2,4-dimethylpentadienyl)ruthenium(II)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85908-78-7 |

|---|---|

Molecular Formula |

C14H18Ru |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

4-methanidyl-2-methylpenta-1,3-diene;ruthenium(6+) |

InChI |

InChI=1S/2C7H9.Ru/c2*1-6(2)5-7(3)4;/h2*1H,3H2,2,4H3;/q2*-3;+6 |

InChI Key |

YGFLYAVWQWHHGI-UHFFFAOYSA-N |

SMILES |

CC(=CC(=[CH-])C)C.CC(=CC(=[CH-])C)C.[Ru+2] |

Canonical SMILES |

CC(=[C-]C(=[CH-])C)[CH2-].CC(=[C-]C(=[CH-])C)[CH2-].[Ru+6] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Historical and Contemporary Synthetic Approaches to Bis(2,4-dimethylpentadienyl)ruthenium(II)

The journey to synthesize Bis(2,4-dimethylpentadienyl)ruthenium(II) showcases a significant progression in organometallic synthetic techniques. Early methods were often unreliable, paving the way for the development of more robust and higher-yielding contemporary strategies.

Historically, the synthesis of dienyl and diolefin ruthenium complexes relied on two primary methods: the "Fischer-Müller synthesis" and the "Vitulli method". acs.org The Fischer-Müller approach involves treating hydrated Ruthenium(III) chloride (RuCl₃·nH₂O) with an isopropyl Grignard reagent and irradiating the mixture in the presence of a diolefin. acs.org The Vitulli method, more relevant to the synthesis of complexes like Bis(2,4-dimethylpentadienyl)ruthenium(II), involves the reduction of RuCl₃·nH₂O with zinc dust in the presence of the desired diolefin. acs.org

However, these traditional routes are fraught with significant challenges and limitations:

Unpredictable and Low Yields: Both methods suffer from yields that are often difficult to reproduce. acs.org This variability is partly attributed to the uncertain nature and purity of the commercial RuCl₃·nH₂O starting material. acs.org

Poorly Understood Mechanisms: The underlying reaction mechanisms for these conversions are not well understood, making optimization and troubleshooting difficult. acs.org

Harsh Reaction Conditions: The use of strong reducing agents like zinc dust and the requirement for irradiation in the Fischer-Müller method introduce complexities and potential side reactions.

These limitations created a need for more rational and efficient synthetic pathways to access "open" ruthenocenes and their derivatives. acs.org

To overcome the challenges of traditional methods, more refined synthetic strategies have been developed, offering significantly improved yields and reproducibility. These modern approaches often rely on well-defined ruthenium precursors.

A highly efficient, single-stage process has been developed that provides Bis(2,4-dimethylpentadienyl)ruthenium(II) in nearly quantitative yields. acs.org This strategy utilizes a specific dimeric Ruthenium(IV) complex as a starting material. The reaction proceeds by treating this precursor with the 2,4-dimethylpentadienyl ligand in the presence of a base. acs.org The use of lithium carbonate (Li₂CO₃) as the base has been shown to increase the yield to 98%, surpassing the efficiency of the traditional Vitulli method. acs.org The presence of a solid base is crucial for the successful synthesis of various other dienyl complexes of ruthenium as well. acs.org

The key to modern high-yield syntheses is the use of the dimeric complex, di-μ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV). acs.org This precursor has proven to be an almost universal reagent for the rational synthesis of a wide range of open and closed dienyl ruthenium complexes. acs.org In the presence of a base, this Ru(IV) compound reacts with various cyclic and acyclic dienes to form the corresponding bis(η⁵-dienyl)ruthenium(II) compounds in good to excellent yields. acs.org

| Method | Ruthenium Source | Key Reagents | Typical Yield | Key Limitations |

|---|---|---|---|---|

| Vitulli Method | RuCl₃·nH₂O | Zinc dust, Dienyl ligand | Unpredictable, often low acs.org | Poor reproducibility, uncertain precursor nature acs.org |

| Improved Strategy | [Ru₂(μ-Cl)₂Cl₂(C₈H₁₄)₂] (Ru(IV) dimer) | Dienyl ligand, Li₂CO₃ | Up to 98% acs.org | Requires synthesis of the specific Ru(IV) precursor acs.org |

| Dienyl Ligand | Resulting Complex | Yield (%) |

|---|---|---|

| 2,4-Dimethylpentadienyl | Bis(η⁵-2,4-dimethylpentadienyl)ruthenium | 98 |

| Cyclopentadienyl (B1206354) | Bis(η⁵-cyclopentadienyl)ruthenium | 95 |

| Pentamethylcyclopentadienyl | Bis(η⁵-pentamethylcyclopentadienyl)ruthenium | 90 |

| Cycloheptadienyl | Bis(η⁵-cycloheptadienyl)ruthenium | 85 |

| Indenyl | Bis(η⁵-indenyl)ruthenium | 92 |

Improved and High-Yield Synthetic Strategies

Mechanistic Considerations in the Formation of Bis(pentadienyl)ruthenium(II) Complexes

The mechanisms involved in the formation of bis(pentadienyl)ruthenium(II) complexes differ significantly between traditional and modern methods. For the older routes starting from RuCl₃·nH₂O and zinc dust, the mechanism is considered poorly understood, which contributes to the lack of reproducibility. acs.org

In contrast, the reaction using the di-μ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV) precursor offers a more rational pathway. The process involves the substitution of the existing ligands and the reduction of the ruthenium center from Ru(IV) to Ru(II), driven by the coordination of the two new η⁵-pentadienyl ligands. The base plays a critical role in facilitating the reaction, likely by deprotonating a diene intermediate or assisting in the removal of chloride ligands.

Preparation of Functionalized and Substituted Pentadienyl Ligands for Ruthenium Coordination

The versatility of ruthenium chemistry is expanded by the ability to use functionalized and substituted pentadienyl-type ligands. The synthesis of such complexes can be approached in two main ways: (1) preparing the functionalized ligand first, followed by coordination to the metal, or (2) modifying a ligand that is already coordinated to the ruthenium center. nih.gov

For sterically hindered ligands, such as pentaarylcyclopentadienyl systems, direct coordination to precursors like RuCl₃ can fail due to steric hindrance. rsc.org In these cases, a common strategy is to first convert a cyclopentadienol intermediate into a halogenated derivative (e.g., chloro- or bromocyclopentadiene). rsc.org This halogenated precursor can then undergo oxidative addition onto a ruthenium(0) source or react with other ruthenium precursors to form the desired complex. rsc.org The choice of halogen can be critical, with chlorinated precursors sometimes proving more efficient than their brominated analogs, especially for electron-poor systems. rsc.org

Another approach involves synthesizing a cyclopentadienyl complex with a reactive functional group that allows for subsequent modification. For example, a (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation can serve as a building block. nih.gov The chloride can be displaced by various nucleophiles, allowing for the attachment of new functional groups, such as ethers with additional coordinating atoms, directly onto the cyclopentadienyl ring. nih.gov This method provides a versatile route to anchored ligands without altering the core sandwich structure. nih.gov

Strategies for Pentadienyl Ligand Derivatization

The functionalization of pentadienyl ligands is a key strategy for tuning the steric and electronic properties of the resulting metal complexes. Derivatization can be achieved by modifying precursor molecules before the formation of the pentadienyl system or by functionalizing the dienyl system itself.

One effective strategy begins with a functionalized precursor. For instance, the natural product (1R)-(−)-myrtenal can serve as a chiral starting material. Through a Wittig reaction with various phosphonium (B103445) salts, a library of enantiomerically pure, derivatized pentadienes can be synthesized. acs.org The subsequent deprotonation of these dienes with a strong base yields the desired functionalized pentadienyl anions, ready for coordination to a metal center. acs.org

Another approach involves the construction of highly substituted cyclopentadienyls, which are analogous to pentadienyls, from acyclic precursors. For example, the reaction of 2,3,4,5-tetraphenylcyclopentadienone with organolithium or organomagnesium aryl derivatives is an efficient route to various pentaarylcyclopentadienols. rsc.org These alcohol precursors can then be activated, for example through halogenation with HBr, to yield a halogenated derivative that is primed for coordination to a ruthenium center. rsc.org This method allows for the introduction of a wide variety of aryl groups with different electronic properties onto the dienyl backbone. rsc.org

Furthermore, multi-component reactions offer a pathway to highly substituted cyclopentadiene (B3395910) derivatives. A one-pot, three-component reaction between isocyanides, methyl 2-perfluoroalkynoates, and electrophilic alkenes can produce these structures in moderate to excellent yields under mild conditions. researchgate.net Similarly, attaching a functional group to the cyclopentadienyl ring which can then be used for coordination provides another route. A cyclopentadienyl-functionalized silylene has been synthesized which, after deprotonation, can act as a substituted cyclopentadienyl ligand. nih.gov These methods highlight synthetic routes to ligands with significant steric bulk or specific electronic features.

Synthesis of Analogous Bis(pentadienyl)ruthenium(II) Compounds

The synthesis of bis(pentadienyl)ruthenium(II) compounds, including analogues of Bis(2,4-dimethylpentadienyl)ruthenium(II), has been achieved through several rational, high-yield methods that offer improvements over older, less reliable procedures like the Fischer-Müller synthesis. researchgate.net

A highly effective and versatile method starts from the dimeric precursor, di-µ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV). researchgate.net This compound serves as a universal reagent for creating a variety of "open" and "closed" dienyl complexes of ruthenium. The general approach involves reacting this dimeric ruthenium precursor with a suitable diene in the presence of a base. This method avoids the separate, and often sensitive, preparation of the dienyl anion. google.com The reaction proceeds in a single stage where the dienyl anion is generated in situ. google.com

Using this methodology, a range of symmetrical bis(dienyl)ruthenium(II) complexes have been isolated in high yields. For example, the reaction with 2,3,4-trimethyl-1,3-pentadiene yields the analogous compound Bis(η5-2,3,4-trimethylpentadienyl)ruthenium. researchgate.net This approach has been successfully applied to synthesize a variety of analogous compounds by substituting the diene. researchgate.net

The following interactive table summarizes the synthesis of several bis(dienyl)ruthenium(II) compounds using this improved methodology.

| Target Compound | Diene Ligand Precursor | Ruthenium Precursor | Yield (%) | Reference |

|---|---|---|---|---|

| Bis(η5-2,4-dimethylpentadienyl)ruthenium | 2,4-dimethyl-1,3-pentadiene | Di-µ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV) | Not explicitly stated, but method described as high-yield | researchgate.net |

| Bis(η5-2,3,4-trimethylpentadienyl)ruthenium | 2,3,4-trimethyl-1,3-pentadiene | Di-µ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV) | 62 | researchgate.net |

| Bis(cyclopentadienyl)ruthenium (Ruthenocene) | Cyclopentadiene | Di-µ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV) | 95 | researchgate.net |

| Bis(pentamethylcyclopentadienyl)ruthenium | Pentamethylcyclopentadiene | Di-µ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV) | 91 | researchgate.net |

| Bis(indenyl)ruthenium | Indene | Di-µ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV) | 85 | researchgate.net |

An alternative patented process describes the synthesis of bis(alkylcyclopentadienyl)ruthenium complexes by treating ruthenium trichloride (B1173362) hydrate (B1144303) and a cyclopentadienyl compound with magnesium powder in an alcohol solvent at low temperatures (-30°C to 0°C). google.com This method was used to produce Bis(ethylcyclopentadienyl)ruthenium. google.com This highlights that different ruthenium starting materials and reducing agents can be employed to achieve similar end products.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Bis(2,4-dimethylpentadienyl)ruthenium(II), offering deep insights into its solution-state structure and dynamic properties.

Bis(2,4-dimethylpentadienyl)ruthenium(II) exhibits fluxional behavior in solution, a phenomenon that has been characterized through variable-temperature NMR studies. acs.org The observation of broad signals in the ¹H NMR spectrum at ambient temperature is indicative of a dynamic process where the pentadienyl ligands undergo oscillation or rearrangement on the NMR timescale. google.com This behavior suggests that the ground-state structure is unsymmetric. acs.orgresearchgate.net As the temperature is varied, the rate of this intramolecular exchange changes, leading to characteristic changes in the NMR lineshapes from broad, coalesced signals to sharper, more resolved patterns at different temperature regimes.

The energy barrier for this ligand oscillation has been quantified, providing a measure of the kinetic stability of the ground-state conformation. acs.orgresearchgate.net

Activation Energy for Ligand Oscillation

| Compound | Activation Energy (kcal/mol) | Technique |

|---|---|---|

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | 9.73 | Variable-Temperature ¹H NMR |

The stereochemistry of Bis(2,4-dimethylpentadienyl)ruthenium(II) has been established through detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra. google.com The chemical shifts and coupling patterns, interpreted in the context of the compound's fluxionality, allow for the assignment of specific resonances to the different protons and carbon atoms within the dimethylpentadienyl ligands. While modern multi-dimensional NMR techniques such as COSY and NOESY are powerful tools for complex structural assignments, the foundational characterization of this compound relied on 1D methods. acs.org Specific multi-dimensional NMR studies for this complex are not extensively reported in the primary literature.

The reported NMR data provides a definitive fingerprint for the compound's structure in solution. google.com

¹H and ¹³C NMR Data for Bis(2,4-dimethylpentadienyl)ruthenium(II) in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description | Assignment |

|---|---|---|---|

| ¹H | 0.61 | Broad singlet | 4H, CH₂ (terminal) |

| 1.90 | Singlet | 12H, CH₃ | |

| 2.60 | Broad singlet | 4H, CH₂ (terminal) | |

| 4.90 | Singlet | 2H, CH (central) | |

| ¹³C | 26.3 | Singlet | CH₃ |

| 45.8 | Broad singlet | CH₂ | |

| 97.8 | Singlet | CH | |

| 100.3 | Singlet | C (quaternary) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides critical information about the bonding within the Bis(2,4-dimethylpentadienyl)ruthenium(II) molecule, including the internal vibrations of the organic ligands and the vibrations associated with the metal-ligand bonds.

Selected Infrared (IR) Absorption Bands

| Frequency (cm⁻¹) | Intensity |

|---|---|

| 1482 | Strong |

| 1440 | Strong |

| 1378 | Strong |

| 1360 | Strong |

| 1301 | Medium |

| 1162 | Medium |

| 1081 | Strong |

| 1010 | Strong |

| 998 | Strong |

| 915 | Medium |

| 900 | Medium |

| 850 | Strong |

| 730 | Medium |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) has been employed to confirm the molecular weight and elemental composition of Bis(2,4-dimethylpentadienyl)ruthenium(II). acs.org The technique provides direct evidence for the formation of the monomeric complex. The molecular formula of the compound is C₁₄H₂₂Ru, corresponding to a molecular weight of approximately 291.4 g/mol . nih.gov

In the mass spectrum, the molecular ion peak ([M]⁺) corresponding to [Ru(C₇H₁₁)₂]⁺ is expected to be observed. The fragmentation pattern of such organometallic sandwich compounds is often characterized by the sequential loss of the ligands. The primary fragmentation pathway would likely involve the loss of one of the 2,4-dimethylpentadienyl radicals (C₇H₁₁•), leading to the formation of the [Ru(C₇H₁₁)]⁺ fragment. Further fragmentation could involve the loss of the second ligand, resulting in the bare Ru⁺ ion. The isotopic pattern of the molecular ion and key fragments, which reflects the natural abundance of ruthenium isotopes, is a key feature for confirming the presence of the metal.

X-ray Crystallographic Analysis of Solid-State Structures

While X-ray crystallography provides the most definitive information about a molecule's solid-state structure, a single-crystal X-ray diffraction study for Bis(2,4-dimethylpentadienyl)ruthenium(II) itself was not reported in the principal characterization literature. acs.org Instead, its structural properties were inferred from comprehensive spectroscopic data and elemental analysis. acs.org

For comparison and structural insight, the related compound Bis(2,3,4-trimethylpentadienyl)ruthenium(II) was analyzed by single-crystal X-ray diffraction. acs.orgresearchgate.net Such studies on analogous compounds are crucial for building a model of the likely structure of Bis(2,4-dimethylpentadienyl)ruthenium(II), which is presumed to adopt a similar η⁵,η⁵-coordination mode, forming a bent sandwich or "open ruthenocene" geometry characteristic of acyclic dienyl metal complexes.

Theoretical and Computational Investigations of Electronic Structure and Bonding

Quantum Chemical Approaches to Ruthenium-Pentadienyl Interactions

Quantum chemical methods are essential for a detailed understanding of the interactions between the ruthenium center and the pentadienyl ligands. These approaches range from Density Functional Theory (DFT) for geometric and electronic structures to more computationally intensive ab initio methods for accurately describing electron correlation.

Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic properties of transition metal complexes like Bis(2,4-dimethylpentadienyl)ruthenium(II). While specific DFT studies on this exact compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous ruthenium complexes. researchgate.netresearchgate.netmdpi.com For instance, DFT calculations on ruthenocene and its derivatives have shown that the choice of exchange-correlation functional can significantly impact the predicted geometric parameters and the ordering of molecular orbitals. core.ac.uk

Some basic computational data for Bis(2,4-dimethylpentadienyl)ruthenium(II) has been calculated and is presented in the table below. chemscene.com

| Computational Property | Value |

| TPSA (Topological Polar Surface Area) | 0 |

| LogP | 5.3745 |

| Number of Hydrogen Bond Acceptors | 0 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 4 |

This table is based on general computational predictions and not on a detailed DFT study.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying electron correlation effects. These effects are particularly important in transition metal complexes where electron-electron interactions can be significant. While specific ab initio studies on Bis(2,4-dimethylpentadienyl)ruthenium(II) are not readily found, their application to related systems highlights their importance. chemscene.com For ruthenocene, ab initio calculations have been used to investigate excited states and spectroscopic properties. unige.ch Such methods, although computationally expensive, would be crucial for a precise description of the electronic transitions and reactivity of Bis(2,4-dimethylpentadienyl)ruthenium(II).

Analysis of Metal-Ligand Bonding and Orbital Interactions

The nature of the bonding between the ruthenium atom and the η⁵-pentadienyl ligands is a key aspect of the compound's chemistry. This involves understanding the molecular orbitals formed from the interaction of the metal's d-orbitals and the ligand's π-orbitals.

Molecular Orbital (MO) theory provides a framework for understanding the bonding in Bis(2,4-dimethylpentadienyl)ruthenium(II). The interaction between the ruthenium d-orbitals and the π-orbitals of the two pentadienyl ligands leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. In analogous ruthenocene, the sequence of predominantly metal 4d orbitals is d(δ) < d(σ) < d(π). unige.ch The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are crucial in determining the compound's reactivity and spectroscopic properties. researchgate.net

The electron density distribution, which can be calculated using DFT, would reveal the extent of charge transfer between the metal and the ligands. In ruthenocene, a net positive charge is found on the ruthenium atom, indicating electron donation from the cyclopentadienyl (B1206354) rings to the metal. unige.ch A similar charge distribution is expected for Bis(2,4-dimethylpentadienyl)ruthenium(II).

The bonding in η⁵-pentadienyl ruthenium complexes can be described as a donation of the six π-electrons from the pentadienyl ligand to the ruthenium center. This creates a stable 18-electron complex, similar to ruthenocene. wikipedia.org However, the open nature of the pentadienyl ligand, compared to the cyclic cyclopentadienyl ligand, can lead to differences in bond strengths and reactivity. The methyl groups at the 2 and 4 positions of the pentadienyl ligand in the title compound also influence the electronic properties and steric environment of the metal center.

Studies on related η⁵-pyrazolato ruthenium complexes have shown that the nature of the π-ligand significantly affects the bond lengths and oxidation potentials. wayne.edu For example, the Ru-C bond lengths in (pentamethylcyclopentadienyl)(3,5-dimethylpyrazolato)ruthenium are shorter for the cyclopentadienyl ligand, indicating stronger bonding compared to the pyrazolato ligand. wayne.edu Similar comparative studies would be insightful for Bis(2,4-dimethylpentadienyl)ruthenium(II).

Computational Studies of Reactivity Profiles and Spectroscopic Properties (e.g., H-agostic interactions)

Computational methods are also employed to predict the reactivity and spectroscopic properties of organometallic compounds. This includes studying potential reaction pathways and the interactions that stabilize transition states.

An important aspect to consider in the reactivity of pentadienyl complexes is the possibility of H-agostic interactions. An agostic interaction is an intramolecular interaction between a C-H bond and a transition metal center. nih.gov These interactions can play a significant role in the mechanisms of various catalytic reactions. arxiv.orgresearchgate.net Computational studies, particularly DFT calculations, are well-suited to identify and characterize agostic interactions by analyzing the geometry, vibrational frequencies, and electron density topology. arxiv.org While no specific studies on H-agostic interactions in Bis(2,4-dimethylpentadienyl)ruthenium(II) have been reported, the presence of multiple C-H bonds in the vicinity of the ruthenium center makes this a plausible area for future computational investigation.

Computational studies on related ruthenium complexes have been used to understand CO dissociation pathways, which are relevant to catalytic cycles. nih.gov Similar approaches could be applied to Bis(2,4-dimethylpentadienyl)ruthenium(II) to explore its potential as a catalyst or precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). abcr.com

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | Bis(η⁵-2,4-dimethylpentadienyl)ruthenium(II) |

| Ruthenocene | Bis(η⁵-cyclopentadienyl)ruthenium(II) |

| (pentamethylcyclopentadienyl)(3,5-dimethylpyrazolato)ruthenium | [(η⁵-C₅(CH₃)₅)Ru(η⁵-(CH₃)₂C₃HN₂)] |

Reactivity and Reaction Pathways

Fundamental Organometallic Transformations Involving Bis(2,4-dimethylpentadienyl)ruthenium(II)

The core of the compound's reactivity lies in fundamental processes common to many organometallic species, including ligand exchange, oxidative-reductive cycles, and insertion/elimination reactions. wikipedia.org

Ligand Exchange and Substitution Reactions

Bis(dienyl)ruthenium(II) complexes are valuable precursors for synthesizing half-sandwich compounds through ligand exchange and substitution. acs.org These reactions typically involve the displacement of one of the pentadienyl ligands by other donor molecules.

Protonation of the bis(pentadienyl) complex can facilitate ligand exchange, converting one of the η⁵-dienyl ligands into a more labile η³- or η¹-form, or leading to its complete removal. For instance, the treatment of bis(2,4-dimethylpentadienyl)ruthenium(II) with a proton source in the presence of a coordinating solvent or another ligand (L) can yield a cationic half-sandwich complex of the type [(η⁵-dienyl)Ru(L)n]+. acs.org The "open" nature of the pentadienyl ligands, compared to the closed ring of cyclopentadienyl (B1206354) (Cp), can influence the kinetics and thermodynamics of these substitution reactions. ilpi.com

The synthesis of various bis(η⁵-dienyl)ruthenium(II) compounds can be achieved by reacting a dimeric ruthenium(IV) precursor with the desired diene in the presence of a base. acs.org This methodology highlights the modularity of these systems. Subsequently, these "open" ruthenocenes can be converted to half-sandwich complexes, which are precursors for hydrogenation catalysts, through protonation followed by ligand exchange. acs.org The rate of ligand exchange is dependent on several factors, including the nature of the incoming ligand and the reaction conditions. nih.gov

Table 1: Examples of Ligand Exchange Reactions in Dienyl Ruthenium Systems

| Starting Complex | Reagents | Product Type | Research Finding |

|---|---|---|---|

| Bis(dienyl)ruthenium(II) | H+, Toluene | [(dienyl)Ru(toluene)]+ | Protonation facilitates the exchange of one dienyl ligand for an arene ligand. acs.org |

| Di-µ-chlorodichloro-bis[(1-3η:6-8η)-2,7-dimethyloctadienediyl]diruthenium(IV) | Cyclopentadiene (B3395910), Base | (η⁵-C5H5)2Ru | Demonstrates the synthesis of ruthenocene analogues from a common precursor. acs.org |

This table is illustrative of ligand exchange processes in related ruthenium systems.

Oxidative Addition and Reductive Elimination Mechanisms

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles involving organometallic complexes. wikipedia.org In oxidative addition, the metal center's oxidation state and coordination number increase, typically by two. libretexts.org For a ruthenium(II) complex like bis(2,4-dimethylpentadienyl)ruthenium(II), this would involve oxidation to ruthenium(IV). Conversely, reductive elimination involves the formation of a new bond between two ligands and a decrease in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org

While specific studies on the oxidative addition to bis(2,4-dimethylpentadienyl)ruthenium(II) are not extensively detailed in the provided context, the general principles apply. The reaction would require a vacant coordination site or a ligand that can change its hapticity (e.g., η⁵ to η³) to accommodate the incoming substrate. wikipedia.org The electron-rich nature of the ruthenium(II) center in this complex would favor oxidative addition with electrophilic substrates (e.g., H-H, H-X, C-X bonds). wikipedia.org

Reductive elimination from a hypothetical Ru(IV) intermediate, formed after oxidative addition, would be the product-forming step in a catalytic cycle. libretexts.org For this to occur, the two groups to be eliminated must be cis to each other in the coordination sphere. wikipedia.org The stability of the resulting Ru(II) bis(pentadienyl) complex would be a driving force for the elimination. The interplay between these two processes is fundamental to cross-coupling reactions and other catalytic transformations. researchgate.net

Insertion Reactions and β-Hydride Elimination

Insertion reactions involve the migration of a ligand (like an alkyl or hydride) to an unsaturated ligand (like an alkene or carbon monoxide) within the coordination sphere of the metal. The reverse of this process is deinsertion.

A particularly important related reaction is β-hydride elimination. wikipedia.org This is a common decomposition pathway for metal alkyls that possess a hydrogen atom on the carbon atom beta to the metal. libretexts.orgyoutube.com The process involves the transfer of this β-hydrogen to the metal center, forming a metal-hydride bond and an alkene, which may remain coordinated. wikipedia.org For β-hydride elimination to occur, the complex typically requires a vacant coordination site cis to the alkyl group and for the M-C-C-H dihedral angle to be close to zero. youtube.com

In the context of bis(2,4-dimethylpentadienyl)ruthenium(II), if an alkyl ligand were introduced (for example, through oxidative addition), its stability would be highly dependent on the possibility of β-hydride elimination. Alkyl groups lacking β-hydrogens (like methyl or neopentyl) would form more stable complexes. youtube.com The reaction is a key step in many catalytic processes, including olefin isomerization and polymerization. wikipedia.org For example, the decomposition of certain ruthenium catalysts proceeds via alkylidene insertion followed by a facile β-hydride elimination to form a ruthenium hydride intermediate. nih.gov

Table 2: Key Features of β-Hydride Elimination

| Requirement | Description | Consequence for Reactivity |

|---|---|---|

| β-Hydrogen | The alkyl ligand must have a hydrogen atom on the carbon at the β-position. wikipedia.org | Metal-methyl and metal-neopentyl complexes are stable against this pathway. |

| Vacant Coordination Site | An empty orbital, cis to the alkyl ligand, is needed to accept the hydride. youtube.com | Coordinatively saturated (e.g., 18-electron) complexes are less likely to undergo β-hydride elimination. |

| Coplanar Arrangement | The M-Cα-Cβ-H atoms must be able to adopt a syn-coplanar geometry. youtube.com | Steric hindrance can inhibit the required geometric arrangement, increasing stability. |

Reactions Involving the Pentadienyl Ligand System

The coordinated pentadienyl ligands are not merely spectators; they can actively participate in reactions, a behavior influenced by their coordination to the ruthenium center. openochem.org

Cycloaddition and Electrocyclic Reactions of Coordinated Pentadienyls

Coordination of a pentadienyl ligand to a metal can facilitate its participation in cycloaddition reactions that are difficult or impossible for the free diene. One notable example is the [5+2] cycloaddition. While studied in detail for cobalt pentadienyl complexes, this reactivity provides a model for potential transformations of ruthenium analogues. researchgate.net In such a reaction, the η⁵-pentadienyl ligand reacts with a two-atom π-system, like an alkyne, to form a seven-membered ring coordinated to the metal. researchgate.net This provides a synthetic route to substituted cycloheptadiene derivatives. researchgate.net The reaction proceeds with the pentadienyl ligand acting as the five-carbon component.

Nucleophilic and Electrophilic Attack on the Ligand

The electronic nature of a ligand is significantly altered upon coordination to a metal center. Typically, coordination to a cationic or electron-poor metal fragment renders the ligand susceptible to nucleophilic attack, a phenomenon known as Umpolung (reactivity inversion). umb.eduquizlet.com

Nucleophilic Attack: Unsaturated open-chain polyenes, like the 2,4-dimethylpentadienyl ligand, are particularly susceptible to nucleophilic attack when complexed. uleth.ca According to the Davies-Green-Mingos (DGM) rules for nucleophilic addition to coordinated π-systems, attack generally occurs preferentially at open polyenes over closed ones (like Cp). uleth.ca For even-membered open polyenes, attack is favored at the terminal position. For odd-membered open polyenes like pentadienyl, attack can occur at the terminal position, especially if the metal center is strongly electron-withdrawing. gla.ac.uk The attack converts the η⁵-pentadienyl ligand to an η⁴-dienyl ligand. uleth.ca

Electrophilic Attack: Conversely, if the metal center is electron-rich and a strong π-base, it can increase the electron density on the coordinated ligand, making it susceptible to electrophilic attack. umb.edu While ferrocene (B1249389) readily undergoes electrophilic substitution reactions like Friedel-Crafts acylation, the reactivity of open metallocenes like bis(2,4-dimethylpentadienyl)ruthenium(II) in this regard is less explored. However, electrophilic attack (e.g., by H⁺) can occur at the ligand, often leading to a change in hapticity and subsequent ligand substitution, as mentioned in section 5.1.1. acs.org

Carbon-Carbon Bond Activation and Rearrangement Processes

Currently, there is a notable absence of published research focusing on the carbon-carbon bond activation and rearrangement processes of Bis(2,4-dimethylpentadienyl)ruthenium(II) in a solution-phase organometallic context. The reactivity of the 2,4-dimethylpentadienyl ligands, once coordinated to the ruthenium(II) center, has not been a significant focus of fundamental organometallic studies. The primary documented application of this compound is as a volatile precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) of ruthenium-containing materials. atomiclayerdeposition.comscribd.com

Mechanistic Studies of Organoruthenium Transformations

The mechanistic understanding of transformations involving Bis(2,4-dimethylpentadienyl)ruthenium(II) is almost exclusively derived from studies of its surface chemistry during ALD processes. atomiclayerdeposition.com

Isolation and Spectroscopic Characterization of Intermediates

The isolation of discrete intermediates from solution-phase reactions involving Bis(2,4-dimethylpentadienyl)ruthenium(II) has not been reported. However, in situ spectroscopic techniques have been employed during ALD to probe the surface chemistry and identify transient species.

During the ALD of ruthenium, in situ synchrotron photoemission spectroscopy (PES) has been utilized to study the surface reactions. Following exposure of a surface to the Bis(2,4-dimethylpentadienyl)ruthenium(II) precursor and a subsequent long oxygen exposure, the formation of ruthenium oxide and carbon-oxygen species near the surface was detected. atomiclayerdeposition.com The intensity of the peaks corresponding to these species was observed to decrease upon the next pulse of the ruthenium precursor, suggesting that the incoming Bis(2,4-dimethylpentadienyl)ruthenium(II) reacts with these oxygen-containing surface species. atomiclayerdeposition.com

Table 1: Observed Species in ALD Mechanistic Studies

| Precursor/Reactant | Analytical Technique | Observed Species/Intermediates | Context |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) / Oxygen | Synchrotron PES | Ruthenium Oxide, Carbon-Oxygen Species | Surface species detected after oxygen exposure during Ru ALD. |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) / Oxygen | In situ XRD | Initial formation of metallic Ru crystallites, followed by RuO₂ | Nucleation and growth of films on amorphous SiO₂ during ALD. |

This table summarizes key findings from in situ studies during the Atomic Layer Deposition (ALD) process.

Initial studies using in situ X-ray diffraction (XRD) during the deposition process have interestingly shown that when depositing ruthenium oxide, the initial nucleation on an amorphous silicon dioxide surface results in the formation of metallic ruthenium crystallites. atomiclayerdeposition.com These metallic nanoparticles are subsequently oxidized to ruthenium dioxide upon further reaction cycles. atomiclayerdeposition.com

Isotopic Labeling Experiments for Pathway Elucidation

There are no published studies that have employed isotopic labeling with Bis(2,4-dimethylpentadienyl)ruthenium(II) to elucidate reaction pathways. Such experiments would be invaluable for definitively tracking the fate of the dimethylpentadienyl ligands and for understanding the mechanisms of potential rearrangement or C-C bond activation processes, should such reactivity be discovered in the future.

Catalytic Applications and Mechanistic Insights

Bis(2,4-dimethylpentadienyl)ruthenium(II) as a Homogeneous Catalyst Precursor

Bis(2,4-dimethylpentadienyl)ruthenium(II), sometimes referred to as an "open ruthenocene," is increasingly recognized for its role as a starting material for creating homogeneous catalysts. This compound provides a reactive ruthenium(II) center that can be modified with various ligands to generate catalysts tailored for specific applications. The process often involves reacting the precursor with appropriate ligands, such as bidentate diphosphines, in the presence of an acid to form catalytically active cationic Ru(II) complexes. This versatility makes it a key component in the development of new catalytic systems for fine chemical synthesis.

Olefin Metathesis Catalysis

Catalysts derived from ruthenium precursors are renowned for their functional group tolerance and broad applicability in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. nih.gov While Bis(2,4-dimethylpentadienyl)ruthenium(II) is not typically the active catalyst itself, it serves as a precursor to generate the ruthenium-carbene complexes that drive these transformations.

Role in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes cyclic olefins to produce polymers with unique properties. Ruthenium-based catalysts are highly effective for ROMP due to their stability and tolerance to a wide range of functional groups present in the monomers. nih.govresearchgate.net Catalytic systems generated from ruthenium precursors can polymerize strained cycloolefins, such as norbornene and its derivatives, efficiently. researchgate.netmdpi.com The resulting polymers find applications in advanced materials and specialty chemicals. The activity and selectivity of the ROMP process are highly dependent on the ligand sphere of the active ruthenium-carbene catalyst. researchgate.net

Cross-Metathesis and Related Olefin Transformations

Cross-metathesis (CM) is an intermolecular reaction that involves the exchange of alkylidene fragments between two different olefins. organic-chemistry.org This reaction is a highly valuable tool in organic synthesis for creating new, more complex olefins from simpler starting materials. Ruthenium catalysts, including those generated from various precursors, are widely used for CM due to their high efficiency and selectivity. organic-chemistry.orgmdpi.com The development of second-generation ruthenium catalysts, which often feature N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope of CM, allowing for reactions with previously incompatible electron-withdrawing groups and sterically hindered olefins.

Mechanistic Pathways in Ruthenium-Mediated Metathesis

The generally accepted mechanism for ruthenium-mediated olefin metathesis is the Chauvin mechanism. nih.gov This catalytic cycle is initiated by the reaction of an olefin with a 14-electron ruthenium-alkylidene intermediate. This step involves a [2+2] cycloaddition to form a metallacyclobutane intermediate. nih.gov

The key steps in the mechanism are:

Olefin Coordination: The substrate olefin coordinates to the ruthenium-carbene complex. For many common precatalysts, this requires the dissociation of a ligand (like a phosphine) to create a vacant coordination site.

[2+2] Cycloaddition: The coordinated olefin undergoes a cycloaddition with the ruthenium-carbene bond to form a four-membered metallacyclobutane ring.

[2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This can either regenerate the starting materials or proceed to form a new olefin product and a new ruthenium-carbene species.

Product Release and Catalyst Regeneration: The newly formed olefin dissociates, and the ruthenium-carbene catalyst is regenerated, allowing it to enter another catalytic cycle. Each step in this process is, in principle, reversible. nih.gov

Hydrogenation and Transfer Hydrogenation Reactions

Ruthenium complexes derived from precursors like Bis(2,4-dimethylpentadienyl)ruthenium(II) are also effective catalysts for hydrogenation and transfer hydrogenation reactions, which are fundamental processes for the reduction of unsaturated functional groups such as ketones and olefins.

Scope and Substrate Specificity in Ketone and Olefin Hydrogenation

Ruthenium-based catalysts exhibit broad applicability in the hydrogenation of a wide variety of ketones and olefins. In transfer hydrogenation, a hydrogen donor like isopropanol is used in place of molecular hydrogen. These catalysts show high activity for the reduction of numerous aromatic, heteroaromatic, and unsaturated ketones. nih.gov

The substrate scope is extensive, covering aryl alkyl ketones with both electron-donating and electron-withdrawing substituents. nih.gov Even sterically hindered ketones and heteroaromatic ketones, which can be challenging substrates due to potential catalyst inhibition, are effectively hydrogenated to their corresponding alcohols, often with high yields and enantioselectivities in asymmetric versions of the reaction. nih.gov Similarly, a range of olefins, including those with coordinating functional groups like ethers and amines, can be successfully reduced. elsevierpure.com

Below is a table summarizing the scope of ruthenium-catalyzed hydrogenation for various ketone substrates.

| Substrate Class | Example Substrate | Product |

| Aryl Alkyl Ketones | Acetophenone | 1-Phenylethanol |

| Substituted Aryl Ketones | 4-Methylacetophenone | 1-(p-tolyl)ethanol |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | |

| Heteroaromatic Ketones | 2-Acetylpyridine | 1-(pyridin-2-yl)ethanol |

| 2-Acetylthiophene | 1-(thiophen-2-yl)ethanol | |

| Unsaturated Ketones | (E)-4-Phenylbut-3-en-2-one | 4-Phenylbutan-2-ol |

| Fused Ring Ketones | 2-Acetonaphthone | 1-(naphthalen-2-yl)ethanol |

| Ether-substituted Olefins | Ethyl vinyl ether | Diethyl ether |

| Amine-substituted Olefins | Allylamine | Propylamine |

Catalytic Cycles and Rate-Determining Steps

While detailed studies on the specific catalytic cycles and rate-determining steps for Bis(2,4-dimethylpentadienyl)ruthenium(II) are not extensively documented in the provided search results, the principles can be understood from related ruthenium catalysis. For instance, in cerium(IV)-driven water oxidation by modified ruthenium bipyridine-dicarboxylate catalysts, the rate-determining step was found to be dependent on the catalyst concentration. At higher concentrations, a proton-coupled oxidation of the catalyst was the RDS, while at lower concentrations, a bimolecular step was rate-determining. nih.gov The concept of a rate-determining step is a cornerstone in the analysis of chemical kinetics and is essential for optimizing processes like catalysis. wikipedia.orgsci-hub.se

In many catalytic reactions involving organometallic complexes, steps such as ligand dissociation, oxidative addition, migratory insertion, or reductive elimination can be rate-determining. The specific RDS is influenced by the metal center, the ligand environment, the substrates, and the reaction conditions.

C-H Activation and Functionalization

Ruthenium(II) complexes are highly effective catalysts for C-H bond activation and functionalization, offering more atom- and step-economical synthetic routes compared to traditional methods. mdpi.comscilit.com These reactions provide a direct way to convert ubiquitous but inert C-H bonds into valuable chemical bonds.

Ruthenium-Mediated C-H Activation Pathways

Ruthenium-catalyzed C-H bond functionalization generally proceeds through two primary pathways: the oxidative addition pathway and the deprotonation pathway. mdpi.com

Oxidative Addition Pathway: This pathway is common for low-valent ruthenium complexes, such as Ru(0). The metal center oxidatively adds to a C-H bond, increasing its oxidation state (e.g., to Ru(II)) and forming a hydrido-alkyl-ruthenium intermediate.

Deprotonation Pathway (Concerted Metalation-Deprotonation, CMD): This is the more prevalent pathway for Ruthenium(II) catalysts. mdpi.com It typically involves the coordination of a directing group on the substrate to the Ru(II) center. A base, often a carboxylate, assists in the cleavage of the C-H bond, forming a ruthenacycle intermediate without a change in the metal's oxidation state. This pathway is often favored for its milder reaction conditions. mdpi.comnih.gov Within this mechanism, variations like internal electrophilic substitution (IES) or base-assisted internal electrophilic-type substitution (BIES) have been described. nih.govyoutube.com

Bis(2,4-dimethylpentadienyl)ruthenium(II), also known as "open ruthenocene," can be converted into cationic 16-electron half-sandwich pentadienyl complexes. researchgate.net These derivative complexes are catalytically active, suggesting a mechanism that proceeds via the formation of an open coordination site to interact with the substrate.

Applications in Selective Organic Synthesis

The ability of ruthenium catalysts to selectively functionalize C-H bonds has been applied to a wide range of organic syntheses, including arylations, alkenylations, and annulations. mdpi.comrsc.org

A notable application involving a derivative of Bis(2,4-dimethylpentadienyl)ruthenium(II) is in the transfer hydrogenation of ketones. Cationic 16-electron pentadienyl complexes derived from the parent compound catalyze the transfer hydrogenation of various aliphatic and aromatic ketones using isopropanol as the hydrogen source. researchgate.net This reaction represents a selective C-H functionalization where C-H bonds from the alcohol are transferred to the C=O bond of the ketone.

The table below summarizes the catalytic activity of a half-sandwich complex derived from Bis(2,4-dimethylpentadienyl)ruthenium(II) in the transfer hydrogenation of acetophenone.

| Catalyst Precursor | Substrate | Product | Conditions | Conversion (%) |

|---|---|---|---|---|

| [(η5-C7H11)Ru(BLMe)]BF4 | Acetophenone | 1-Phenylethanol | Isopropanol, 80 °C, 16 h | 98 |

Data sourced from research on 16-electron pentadienyl-ruthenium half-sandwich complexes. researchgate.net

Other Ru(II) catalysts have demonstrated utility in more complex transformations. For example, Ru(II) catalysis enables the (4+2) annulation of aromatic hydroxamic acid esters with allylic amides to produce aminomethyl isoquinolinones. rsc.org Furthermore, Ru-catalyzed oxidative coupling of allylsilanes with olefins provides efficient access to functionalized 1,3-dienes through a process involving C(allyl)–H activation. nih.gov

Polymerization Catalysis Beyond Metathesis

While ruthenium catalysts are famous for ring-opening metathesis polymerization (ROMP), their application in other types of polymerization, such as vinyl or addition polymerization, is less common but an area of active research.

Vinyl Polymerization and Other Addition Polymerizations

Vinyl polymerization involves the opening of a monomer's double bond to form a saturated polymer backbone. hhu.de This process is distinct from ROMP, which cleaves and reforms double bonds to create an unsaturated polymer backbone. While catalysts based on metals like palladium, nickel, and titanium are well-known for vinyl polymerization of cyclic olefins like norbornene, ruthenium-based catalysts are not commonly used for this specific transformation. hhu.deresearchgate.net

There is no information in the searched literature indicating that Bis(2,4-dimethylpentadienyl)ruthenium(II) is used as a catalyst for vinyl polymerization. Research in this area tends to focus on other transition metals. For instance, palladium(II) complexes are effective for the vinyl addition polymerization of functionalized norbornenes. researchgate.net

Control over Polymer Microstructure and Topology

The ability to control a polymer's microstructure (e.g., tacticity) and topology (e.g., linear vs. branched, block copolymers) is a key goal in polymerization catalysis. This control is typically achieved through careful design of the catalyst's ligand environment. Single-site catalysts, such as metallocenes, are known for producing polymers with narrow molecular weight distributions and uniform comonomer incorporation. mdpi.com

For ruthenium-based systems, this level of control is well-established in ROMP, where catalysts like the Grubbs' family of initiators allow for living polymerization and the synthesis of complex architectures. However, in the context of vinyl or addition polymerizations, there is a lack of data regarding the use of Bis(2,4-dimethylpentadienyl)ruthenium(II) to control polymer microstructure and topology. The development of catalysts for living polymerization, which allows for the synthesis of well-defined block copolymers, is a significant area of research, but has been focused on other catalytic systems. mdpi.com

Rational Design of Catalytic Systems Based on Bis(2,4-dimethylpentadienyl)ruthenium(II)

The rational design of homogeneous and heterogeneous catalysts is a cornerstone of modern chemistry, aiming to create highly active, selective, and stable catalytic systems. Bis(2,4-dimethylpentadienyl)ruthenium(II), an open-shell metallocene, serves as a versatile precursor for the development of such catalysts. researchgate.net Its utility stems from the reactivity of its pentadienyl ligands, which can be substituted to introduce new functionalities and tune the electronic and steric properties of the ruthenium center. This allows for the systematic development of catalysts tailored for specific chemical transformations. The two primary strategies for the rational design of catalytic systems based on this complex are ligand modification to create novel homogeneous catalysts and immobilization onto solid supports to generate recyclable heterogeneous catalysts.

Ligand Modification for Tunable Catalytic Activity and Selectivity

The modification of the ligand sphere around the ruthenium core is a powerful strategy to control the catalytic behavior of the resulting complex. By replacing one of the 2,4-dimethylpentadienyl ligands, new half-sandwich complexes with tailored properties can be synthesized. This approach has been successfully demonstrated by reacting Bis(η5-2,4-dimethylpentadienyl)ruthenium(II) with specific bidentate ligands to generate novel cationic 16-electron half-sandwich complexes. researchgate.net

A notable example involves the reaction with bis(imidazol-2-imine) ligands, such as N,N'-bis(1,3,4,5-tetramethylimidazolin-2-ylidene)-1,2-ethanediamine (BLMe) and N,N'-bis(1,3-diisopropyl-4,5-dimethylimidazolin-2-ylidene)-1,2-ethanediamine (BLiPr). This reaction yields cationic pentadienyl complexes of the type [(η5-C7H11)Ru(BLR)]BF4. researchgate.net These complexes have shown significant catalytic activity in the transfer hydrogenation of ketones, a reaction of fundamental importance in organic synthesis. researchgate.net The electronic and steric properties imparted by the bis(imidazol-2-imine) ligand create a coordinatively unsaturated and reactive ruthenium center, which is crucial for the catalytic cycle.

The activity of these rationally designed catalysts was evaluated in the transfer hydrogenation of various ketones using isopropanol as the hydrogen source. The complex [(η5-C7H11)Ru(BLMe)]BF4, in particular, was identified as a highly active catalyst for the reduction of both aliphatic and aromatic ketones. researchgate.net The ability to achieve high conversions demonstrates that targeted ligand substitution is an effective method for transforming the parent bis(pentadienyl) complex into a specialized catalyst.

| Catalyst Precursor | Ligand (BLR) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| [(η5-C7H11)Ru(BLMe)]BF4 | N,N'-bis(1,3,4,5-tetramethylimidazolin-2-ylidene)-1,2-ethanediamine | 16 | >95 |

| [(η5-C7H11)Ru(BLiPr)]BF4 | N,N'-bis(1,3-diisopropyl-4,5-dimethylimidazolin-2-ylidene)-1,2-ethanediamine | 16 | ~60 |

Support Strategies for Heterogenized Catalysts

While homogeneous catalysts derived from Bis(2,4-dimethylpentadienyl)ruthenium(II) exhibit high activity, their separation from the reaction mixture can be challenging. Immobilizing these complexes on solid supports offers a solution, combining the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and recyclability. lew.ro The rational design of such heterogenized catalysts involves selecting an appropriate support and an effective anchoring strategy.

The most effective immobilization methods involve covalently tethering the organometallic complex to the support material. lew.ro This is often achieved by first modifying one of the ligands on the ruthenium complex with an anchorable functional group, such as a tris(alkoxy)silyl group. This functionalized complex is then reacted with the surface of a solid support, like mesoporous silica (e.g., MCM-41), to form a stable covalent bond. lew.ro The key to this approach is to bind the complex through a stable ligand without altering the catalytically active site. lew.ro

For a complex like Bis(2,4-dimethylpentadienyl)ruthenium(II), a potential strategy would involve the synthesis of a derivative where one pentadienyl ligand is functionalized with a silyl ether or a similar group capable of covalent attachment to a silica or polymer support. This would anchor the ruthenium center while leaving the other ligand and coordination sites available for the catalytic reaction. The choice of support material is also critical; materials with high surface area and controlled porosity, such as mesoporous silica or functionalized polymers, are often preferred as they can enhance catalyst loading and accessibility. lew.ro

| Support Material | Immobilization Strategy | Potential Advantages | Reference |

|---|---|---|---|

| Mesoporous Silica (e.g., MCM-41) | Covalent tethering via a functionalized ligand (e.g., with a silyl group). | High surface area, ordered pore structure, good thermal and mechanical stability. | lew.ro |

| Polymeric Resins (e.g., Polystyrene) | Anchoring to functional groups on the polymer backbone. | Chemical versatility, tunable swelling properties, and mechanical robustness. | |

| Magnetic Nanoparticles (e.g., Fe3O4@SiO2) | Covalent attachment to the silica shell. | Facile catalyst recovery using an external magnetic field, high surface-to-volume ratio. | uni-regensburg.de |

| Carbon Materials (e.g., Sibunit®) | Adsorption or covalent attachment to functionalized carbon surfaces. | High stability under various reaction conditions, potential for electronic interactions between support and catalyst. | mdpi.com |

Applications in Advanced Materials Science

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor

The compound is recognized as a highly effective precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), processes that are fundamental to manufacturing modern microelectronics. Its utility in these techniques is a result of its favorable volatility and thermal decomposition characteristics.

Bis(2,4-dimethylpentadienyl)ruthenium(II) is employed in the deposition of metallic ruthenium (Ru) thin films. americanelements.com These films are integral to the next generation of integrated circuits, where material performance at the nanoscale is paramount. Ruthenium is considered a promising candidate to substitute traditional materials like tantalum and titanium-based layers in microelectronics due to its distinct advantages. nih.govmdpi.com The use of [Ru(DMPD)₂] in an organometallic chemical vapor deposition (MOCVD) process with an oxygen-based system allows for the formation of crystalline metallic Ru films at temperatures as low as 220°C. americanelements.com

Ruthenium thin films are crucial for creating interconnects and diffusion barriers in microelectronic devices. nih.govmdpi.com As semiconductor components continue to shrink, the materials used to connect transistors and to prevent the migration of metals like copper into the silicon substrate must have low resistivity, excellent thermal stability, and good adhesion. mdpi.com Ruthenium is a highly promising material for these diffusion barrier layers. nih.govmdpi.com A key advantage is that copper can often be directly deposited onto a ruthenium barrier without the need for an intermediate seed layer, streamlining the manufacturing process. mdpi.com

Conformality, the ability of a film to deposit uniformly over three-dimensional structures, is a critical measure of quality in microelectronics manufacturing. Research has shown that films deposited using Bis(2,4-dimethylpentadienyl)ruthenium(II) exhibit smooth surfaces. americanelements.com Studies focusing on related precursors have demonstrated that precise control over deposition conditions can yield excellent step coverage of nearly 100%, even in high-aspect-ratio structures. rsc.orgdtu.dk While these studies used a similar but different precursor, (dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium, the results highlight the potential of the dimethylpentadienyl ligand class in achieving high-quality, conformal films. rsc.org

During the deposition process using [Ru(DMPD)₂] and an oxygen reactant, the formation of ruthenium oxide (RuO₂) can occur. americanelements.com In some studies, RuO₂ is observed as an intermediate phase, particularly during calcination steps in the air. americanelements.com However, under controlled MOCVD conditions, these oxides are typically reduced, resulting in the desired crystalline metallic ruthenium film. americanelements.com The presence of conductive oxides like RuO₂ can be advantageous in certain applications, such as electrodes for DRAM capacitors. rsc.org

The physical properties of a precursor are critical to its performance in CVD and ALD processes. Bis(2,4-dimethylpentadienyl)ruthenium(II) demonstrates favorable characteristics when compared to other ruthenium precursors like (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium [Ru(DMPD)(EtCp)]. americanelements.com It possesses a high vapor pressure and a lower decomposition temperature, which are desirable for controlled film deposition. americanelements.com

A key finding is that [Ru(DMPD)₂] has a wider deposition temperature window where the growth rate is controlled by mass transport rather than by reaction kinetics. americanelements.com This allows for stable and predictable film deposition over a broader range of conditions. americanelements.com

Table 1: Comparative Properties of Ruthenium Precursors

| Property | Bis(2,4-dimethylpentadienyl)ruthenium(II) | (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium |

|---|---|---|

| Vapor Pressure | 13.3 Pa @ 82°C | Lower than [Ru(DMPD)₂] |

| Decomposition Temperature | 210°C | 270°C |

| Deposition Temperature Range | Starts at 200°C | Starts at 250°C |

| Apparent Activation Energy | 1.27 eV (below 220°C) | 1.68 eV (below 300°C) |

Data sourced from a 2017 study comparing the two precursors. americanelements.com

Table 2: MOCVD Deposition Characteristics for [Ru(DMPD)₂]

| Parameter | Value / Observation |

|---|---|

| Reactant Gas | O₂ |

| Substrate | Oxidized Si(100) |

| Deposition Temperature Range | 220°C to 400°C |

| Resulting Film | Crystalline metallic Ru |

| Surface Quality | Smooth surfaces observed |

Data sourced from a study on the low-temperature preparation of metallic ruthenium films. americanelements.com

Deposition of Ruthenium Thin Films for Microelectronics

Integration into Hybrid Materials and Nanostructures

While Bis(2,4-dimethylpentadienyl)ruthenium(II) is well-documented as a precursor for thin film deposition, its application in the direct synthesis of hybrid materials or nanostructures is not widely reported in scientific literature. The primary focus of existing research has been on its utility in CVD and ALD for microelectronics. americanelements.com

Generally, organometallic ruthenium compounds can be used to create hybrid materials and nanoparticles for applications in catalysis and optoelectronics. mdpi.com For instance, other ruthenium precursors have been used to synthesize ruthenium nanoparticles (RuNPs) stabilized in ionic liquids or to create hybrid structures with materials like reduced graphene oxide. mdpi.com These efforts, however, utilize different ruthenium complexes and synthesis methods. The potential of Bis(2,4-dimethylpentadienyl)ruthenium(II) for these applications remains an area for future research.

Table of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | C₁₄H₂₂Ru |

| Copper | Cu |

| (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium | C₁₄H₂₂Ru |

| Oxygen | O₂ |

| Ruthenium | Ru |

| Ruthenium Oxide | RuO₂ |

| Silicon | Si |

| Tantalum | Ta |

Metallo-Polymers and Organic-Inorganic Hybrid Architectures

Metallo-polymers are macromolecular structures that incorporate metal atoms into the polymer backbone or as pendant groups. This integration of metals imparts a range of functionalities not typically found in traditional organic polymers, including redox activity, catalytic behavior, and unique optical and magnetic properties. Organic-inorganic hybrid materials, on the other hand, are composites that combine organic and inorganic components at the molecular or nanometer scale, leading to materials with synergistic or novel properties.

While extensive research exists on ruthenium-containing polymers derived from polypyridyl and cyclopentadienyl (B1206354) ligands, specific studies detailing the incorporation of Bis(2,4-dimethylpentadienyl)ruthenium(II) as a monomeric unit in metallo-polymers are not widely documented in publicly available research. However, the inherent reactivity of the pentadienyl ligands suggests potential pathways for polymerization. For instance, the open ruthenocene structure of Bis(2,4-dimethylpentadienyl)ruthenium(II) could potentially undergo ring-opening metathesis polymerization (ROMP) if appropriately functionalized, a technique that has been successfully employed for other ruthenium-based monomers. mdpi.com

The primary application for which Bis(2,4-dimethylpentadienyl)ruthenium(II) has been investigated is as a precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of ruthenium and ruthenium oxide thin films. echemi.comchemicalbook.com This process is crucial in the microelectronics industry for creating electrodes in dynamic random access memories (DRAMs). tosoh.co.jp The compound's utility in MOCVD stems from its volatility and ability to decompose cleanly at relatively low temperatures to deposit high-purity ruthenium films. researchgate.net

Interactive Data Table: Properties of Ruthenium Precursors for MOCVD

| Precursor | Formula | Molecular Weight ( g/mol ) | Decomposition Temperature (°C) | Key Feature |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | Ru(C7H11)2 | 291.4 | 210 | Lower decomposition temperature. researchgate.net |

| (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium | Ru(DMPD)(EtCp) | Not specified | ~270 | Shorter incubation time in MOCVD compared to Ru(EtCp)2. tosoh.co.jp |

| Bis(ethylcyclopentadienyl)ruthenium(II) | Ru(EtCp)2 | Not specified | Not specified | Commonly used precursor with known disadvantages like long incubation time. tosoh.co.jp |

Influence of the Organometallic Moiety on Material Properties

The properties of metallo-polymers and organic-inorganic hybrid materials are profoundly influenced by the nature of the incorporated organometallic moiety. The ligands attached to the metal center play a crucial role in determining the steric and electronic environment, which in turn dictates the material's final characteristics.

The 2,4-dimethylpentadienyl ligands in Bis(2,4-dimethylpentadienyl)ruthenium(II) are acyclic, offering a different steric and electronic profile compared to the more common cyclopentadienyl ligands. The methyl groups on the pentadienyl ligand increase its steric bulk. In the context of a polymer, this steric hindrance could influence chain packing and morphology, potentially leading to materials with higher free volume or altered solubility.

The electronic properties of the pentadienyl ligand also play a significant role. The electron-donating or -withdrawing nature of the ligand can modulate the electron density at the ruthenium center. This, in turn, affects the redox potential of the metal, which is a critical parameter for applications in catalysis and electronics. Studies on other ruthenium complexes have shown that systematic variation of ligands can tailor the absorption and emission characteristics of the resulting materials. nih.gov While specific data for Bis(2,4-dimethylpentadienyl)ruthenium(II)-based polymers is scarce, it can be inferred that the electronic nature of the dimethylpentadienyl ligand would similarly impact the photophysical properties of any resulting polymer or hybrid material.

Furthermore, the "open" nature of the pentadienyl ligand, as opposed to the cyclic cyclopentadienyl ligand, might offer different modes of reactivity for polymerization or for interaction with other components in a hybrid material. The synthesis of Bis(2,4-dimethylpentadienyl)ruthenium(II) itself has been a subject of study, with various methods developed to improve yield and purity, indicating its importance as a precursor. google.com

Interactive Data Table: General Influence of Ligands on Ruthenium Complex Properties

| Ligand Feature | Influence on Material Properties |

| Steric Bulk | Affects polymer chain packing, solubility, and catalyst accessibility. |

| Electronic Nature (Donor/Acceptor) | Modulates redox potential, and tunes optical and electronic properties. nih.gov |

| Ligand Structure (Acyclic vs. Cyclic) | Can provide different reaction pathways for polymerization and material functionalization. |

Future Research Directions and Prospects

Exploration of Novel Catalytic Transformations and Synthetic Methodologies

A promising avenue for future research lies in the derivatization of Bis(2,4-dimethylpentadienyl)ruthenium(II) to generate novel catalytic systems. The open-faced sandwich structure of the complex, often referred to as an "open ruthenocene," provides a versatile platform for the synthesis of half-sandwich complexes with potential catalytic activity.

Research has demonstrated that Bis(2,4-dimethylpentadienyl)ruthenium(II) can be converted into cationic 16-electron pentadienyl and cyclopentadienyl (B1206354) ruthenium half-sandwich complexes. researchgate.net These complexes, when functionalized with bis(imidazol-2-imine) ligands, have shown activity in the catalytic transfer hydrogenation of ketones, such as acetophenone, in isopropanol. researchgate.net This initial finding opens the door for a systematic exploration of a wider range of substrates and the optimization of these catalysts for enhanced efficiency and selectivity.

Further research could focus on:

Ligand Variation: Synthesizing a library of derivatives with diverse ancillary ligands (e.g., phosphines, N-heterocyclic carbenes) to tune the steric and electronic properties of the catalytic center. This could lead to catalysts for a broader scope of reactions, including but not limited to, various hydrogenation, isomerization, and C-C coupling reactions.

Asymmetric Catalysis: The reaction of Bis(2,4-dimethylpentadienyl)ruthenium(II) with chiral dienes in the presence of an alkali has been noted to form chiral ruthenium catalysts. alfa-chemistry.com This area is ripe for exploration, with the potential to develop highly enantioselective catalysts for the synthesis of chiral molecules, which are of high value in the pharmaceutical and fine chemical industries.

Tandem Catalysis: Investigating the use of catalysts derived from this precursor in one-pot tandem reactions, where the catalyst facilitates multiple sequential transformations. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. For instance, tandem isomerization and oxidative cleavage of N-allyl amides and lactams has been demonstrated with other bis(allyl)-ruthenium(IV) catalysts. nih.gov

| Catalyst Precursor | Derivative Catalyst Type | Potential Catalytic Application |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | Cationic 16-electron half-sandwich complexes | Transfer hydrogenation of ketones |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | Chiral ruthenium complexes | Asymmetric synthesis |

Development of Advanced Ruthenium-Based Materials with Enhanced Functionality

The established use of Bis(2,4-dimethylpentadienyl)ruthenium(II) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) provides a solid foundation for the development of next-generation ruthenium-based materials. echemi.comresearchgate.netchemicalbook.com Its volatility and thermal stability make it an attractive candidate for the controlled deposition of high-purity ruthenium and ruthenium oxide thin films. researchgate.net

Future research in this domain could be directed towards:

Nanostructured Materials: Fabricating ruthenium and ruthenium oxide nanostructures, such as nanoparticles, nanowires, and nanosheets, using Bis(2,4-dimethylpentadienyl)ruthenium(II) in advanced deposition techniques like Atomic Layer Deposition (ALD). americanelements.com These nanostructured materials exhibit unique size-dependent properties that are desirable for applications in catalysis, sensing, and electronics.

Composite and Doped Films: Exploring the co-deposition of this precursor with other metal-organic compounds to create composite or doped ruthenium films. This could lead to materials with tailored electrical, magnetic, or catalytic properties. For example, the incorporation of other metals could enhance the performance of ruthenium-based electrodes in energy storage devices.

Functional Coatings: Developing functional coatings for a variety of applications. Ruthenium's high chemical stability and low resistivity make it a candidate for protective coatings against corrosion and as a diffusion barrier in microelectronics. tosoh.co.jp Research could focus on optimizing the deposition process to achieve superior adhesion, uniformity, and performance on different substrates.

| Precursor | Deposition Technique | Resulting Material | Potential Application |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | MOCVD/ALD | Ruthenium Thin Films | Electrodes in DRAMs, diffusion barriers |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | MOCVD/ALD | Ruthenium Oxide (RuO₂) Thin Films | Capacitor electrodes, catalysts |

| Bis(2,4-dimethylpentadienyl)ruthenium(II) | Advanced Deposition | Ruthenium Nanostructures | Catalysis, sensors, electronics |

Sustainable Chemistry and Green Catalysis Applications

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. Ruthenium-based catalysis, in general, offers pathways to more sustainable chemical synthesis through high efficiency and selectivity, which minimizes waste. rsc.org The future application of Bis(2,4-dimethylpentadienyl)ruthenium(II) and its derivatives in green chemistry is a significant area for research.

Prospective research directions include:

Benign Solvent Systems: Developing catalytic systems derived from this precursor that are active and stable in environmentally friendly solvents, such as water, supercritical fluids, or biomass-derived solvents.

Atom-Economic Reactions: Focusing on the application of these catalysts in atom-economic reactions, such as addition and isomerization reactions, which maximize the incorporation of reactant atoms into the final product.

Biomass Conversion: Investigating the potential of catalysts derived from Bis(2,4-dimethylpentadienyl)ruthenium(II) in the conversion of biomass-derived feedstocks into valuable chemicals and fuels. This is a critical area for the transition to a sustainable chemical industry.

Catalyst Recycling: Designing methodologies for the efficient recovery and reuse of the ruthenium catalysts to minimize the environmental impact associated with the use of this precious metal.

Interdisciplinary Research with Theoretical Chemistry and Computational Science

The synergy between experimental and theoretical chemistry can significantly accelerate the discovery and optimization of new catalysts and materials. Computational studies, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, bonding, and reaction mechanisms of ruthenium complexes. rsc.orgsemanticscholar.orgmpg.de

Future interdisciplinary research involving Bis(2,4-dimethylpentadienyl)ruthenium(II) should aim to:

Elucidate Reaction Mechanisms: Employ computational modeling to elucidate the mechanisms of catalytic reactions involving derivatives of this precursor. Understanding the reaction pathways can guide the rational design of more efficient catalysts.

Predict Catalytic Activity: Develop theoretical models that can predict the catalytic activity of new, hypothetical ruthenium complexes derived from Bis(2,4-dimethylpentadienyl)ruthenium(II). This would enable a more targeted and efficient approach to catalyst discovery.

Understand Electronic Properties: Conduct in-depth theoretical analyses of the electronic structure of the precursor and its derivatives to understand how ligand modifications influence their reactivity and physical properties. rsc.orgmpg.de This knowledge is crucial for the design of materials with specific electronic functionalities.

| Research Area | Computational Tool | Objective |

| Catalysis | Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict catalytic activity |

| Materials Science | Molecular Dynamics (MD) | Simulate film growth in MOCVD/ALD processes |

| Spectroscopy | Time-Dependent DFT (TD-DFT) | Interpret and predict spectroscopic properties |

Emerging Applications in Niche Technologies

Beyond the established applications in microelectronics, the unique properties of ruthenium-based materials derived from Bis(2,4-dimethylpentadienyl)ruthenium(II) open up possibilities in several niche and emerging technologies.

Potential future applications to be explored include:

Energy Storage and Conversion: Investigating the use of ruthenium and ruthenium oxide nanomaterials, synthesized from this precursor, as electrode materials in supercapacitors and batteries, or as catalysts in fuel cells and for water splitting. americanelements.com The high surface area and conductivity of these materials are advantageous for such applications.

Spintronics: Exploring the potential of ruthenium-containing thin films in spintronic devices, where the spin of the electron, in addition to its charge, is utilized to store and process information.

Sensors: Developing chemical sensors based on ruthenium or ruthenium oxide thin films. The high surface sensitivity of these materials could be exploited for the detection of various gases and chemical species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2,4-dimethylpentadienyl)ruthenium(II), and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves ligand substitution reactions using ruthenium precursors (e.g., RuCl₃·nH₂O) and pentadienyl ligands under inert atmospheres. Solvent choice (e.g., degassed THF or ethanol) and temperature (60–80°C) critically impact coordination kinetics. For example, anhydrous LiCl is often used to scavenge chloride ions, promoting ligand exchange . Purification via preparative TLC or column chromatography is recommended to isolate the complex, with yields ranging from 40–70% depending on ligand steric effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Bis(2,4-dimethylpentadienyl)ruthenium(II)?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm ligand coordination and symmetry (e.g., splitting patterns for methyl groups on pentadienyl ligands) .

- X-ray crystallography : Resolves Ru–ligand bond lengths (typically 2.05–2.15 Å) and dihedral angles, critical for assessing steric strain .

- UV-Vis spectroscopy : Identifies d-d transitions (λ ≈ 450–500 nm) and charge-transfer bands, with extinction coefficients >1,000 M⁻¹cm⁻¹ .